molecular formula C8H6ClNO4 B1200777 4-Nitrophenyl chloroacetate CAS No. 777-84-4

4-Nitrophenyl chloroacetate

Cat. No.: B1200777
CAS No.: 777-84-4
M. Wt: 215.59 g/mol
InChI Key: DYFFUJNIXCDLOR-UHFFFAOYSA-N
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Description

4-Nitrophenyl chloroacetate is an organic compound with the molecular formula C8H6ClNO4. It is a light yellow powder that is commonly used in organic synthesis. The compound is known for its reactivity due to the presence of both a nitro group and a chloroacetate group, making it a valuable intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the study of ester hydrolysis. It interacts with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes results in the cleavage of the ester bond, releasing 4-nitrophenol and chloroacetic acid. This reaction is often used to measure enzyme activity due to the distinct color change associated with the release of 4-nitrophenol .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular enzymes involved in ester hydrolysis. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by esterases can lead to changes in the levels of 4-nitrophenol and chloroacetic acid, which may affect cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with esterases and hydrolases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the ester bond, producing 4-nitrophenol and chloroacetic acid. The binding of this compound to the enzyme’s active site is crucial for its hydrolysis and subsequent release of reaction products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may occur at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ester hydrolysis. The compound interacts with enzymes such as esterases and hydrolases, which catalyze its hydrolysis to 4-nitrophenol and chloroacetic acid. These reaction products can further participate in other metabolic pathways, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific cellular compartments, where it interacts with enzymes and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, influencing its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl chloroacetate can be synthesized through the esterification of 4-nitrophenol with chloroacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or column chromatography ensures the high purity of the final product .

Properties

IUPAC Name

(4-nitrophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFFUJNIXCDLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228329
Record name 4-nitrophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-84-4
Record name 2-Chloro-4-nitrophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 777-84-4
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Record name 4-nitrophenyl chloroacetate
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Record name 4-Nitrophenyl chloroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Nitrophenyl chloroacetate often used in chemical kinetics studies?

A: this compound serves as a model compound for studying reaction mechanisms, particularly in hydrolysis and nucleophilic substitution reactions. Its reactivity stems from the electron-withdrawing nature of both the chloroacetyl and the 4-nitrophenyl groups. [, , ] The release of the 4-nitrophenolate anion during hydrolysis can be easily monitored spectrophotometrically due to its distinct absorbance properties. This makes it convenient for researchers to track reaction progress and determine kinetic parameters. [, ]

Q2: How does the structure of this compound influence its reactivity in nucleophilic reactions?

A: The presence of the electron-withdrawing chloroacetyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [, ] Studies comparing the reactivity of 4-nitrophenyl acetate, chloroacetate, and dichloroacetate demonstrated that increasing the electron-withdrawing ability of the acyl group leads to a shift from a nucleophilic reaction to a general base-catalyzed hydrolysis. [] This highlights how subtle structural changes can significantly impact the reaction pathway.

Q3: What is the role of micelles in the hydrolysis of this compound?

A: Research has shown that micellar solutions can significantly alter the rate of this compound hydrolysis. [] Cationic micelles tend to accelerate the reaction, while anionic micelles retard it. This effect is attributed to a combination of "medium" and "electrostatic" effects. The hydrophobic interior of micelles provides a less polar environment compared to bulk water, influencing the reaction rate. [] Additionally, electrostatic interactions between the charged micellar interface and the polar transition state of the hydrolysis reaction can either stabilize or destabilize the transition state, further affecting the reaction rate.

Q4: What analytical techniques are commonly employed to study reactions involving this compound?

A: UV-Vis spectrophotometry is widely used to monitor reactions involving this compound. [, ] This is possible because the release of the 4-nitrophenolate anion, a product of the hydrolysis reaction, results in a significant change in absorbance that can be easily tracked. Online spectrophotometric systems coupled with techniques like ultrasonication have been developed for real-time monitoring of reaction kinetics. [] Additionally, 1H NMR spectroscopy can provide insights into the solubilization site and interactions of this compound within micellar systems. []

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